molecular formula C13H20BrNO3 B14916547 2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol

2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol

Cat. No.: B14916547
M. Wt: 318.21 g/mol
InChI Key: JXQZXYWUDANUAP-UHFFFAOYSA-N
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Description

2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol is an organic compound with the molecular formula C13H20BrNO3. This compound is characterized by the presence of a bromine atom, two methoxy groups, and an amino alcohol moiety. It is used in various chemical and pharmaceutical applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol typically involves the reaction of 2-bromo-4,5-dimethoxybenzyl bromide with butan-1-ol in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Sodium hydroxide or potassium carbonate is used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Ammonia or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated alcohols.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzyl bromide
  • 2-Bromo-4,5-dimethoxybenzyl alcohol
  • 2-Bromo-4,5-dimethoxybenzylamine

Uniqueness

2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol is unique due to its combination of a bromine atom, methoxy groups, and an amino alcohol moiety. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H20BrNO3

Molecular Weight

318.21 g/mol

IUPAC Name

2-[(2-bromo-4,5-dimethoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C13H20BrNO3/c1-4-10(8-16)15-7-9-5-12(17-2)13(18-3)6-11(9)14/h5-6,10,15-16H,4,7-8H2,1-3H3

InChI Key

JXQZXYWUDANUAP-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1Br)OC)OC

Origin of Product

United States

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